1-(2-fluoroethyl)-1H-imidazole
CAS No.: 122974-63-4
Cat. No.: VC6974831
Molecular Formula: C5H7FN2
Molecular Weight: 114.123
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122974-63-4 |
|---|---|
| Molecular Formula | C5H7FN2 |
| Molecular Weight | 114.123 |
| IUPAC Name | 1-(2-fluoroethyl)imidazole |
| Standard InChI | InChI=1S/C5H7FN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 |
| Standard InChI Key | XOADUFKGDUTSTK-UHFFFAOYSA-N |
| SMILES | C1=CN(C=N1)CCF |
Introduction
Structural and Molecular Characteristics
Core Structure and Substitution Patterns
1-(2-Fluoroethyl)-1H-imidazole consists of a five-membered aromatic imidazole ring (C₃H₄N₂) with a 2-fluoroethyl group (-CH₂CH₂F) attached to the nitrogen at the 1-position. The fluorine atom introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions . Key structural parameters inferred from analogous compounds include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈FN₂ |
| Molecular Weight | 115.13 g/mol |
| Predicted Boiling Point | ~180–200°C (estimated) |
| LogP (Partition Coefficient) | ~0.5–1.2 (calculated) |
The fluorine atom’s inductive effect enhances the acidity of the imidazole N–H proton (if present), while the ethyl chain may increase lipophilicity compared to non-fluorinated analogs .
Spectroscopic Signatures
While experimental NMR or IR data for 1-(2-fluoroethyl)-1H-imidazole are unavailable, related fluorinated imidazoles exhibit distinct signals:
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¹H NMR: Resonances for imidazole protons typically appear at δ 7.0–7.5 ppm, with the -CH₂CH₂F group showing splitting due to coupling with fluorine (J ~ 47 Hz) .
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¹⁹F NMR: A triplet near δ -220 ppm (referenced to CFCl₃) is expected for the -CH₂F moiety .
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MS: A molecular ion peak at m/z 115.13 (M⁺) would confirm the molecular weight.
Synthetic Strategies
Alkylation of Imidazole
| Parameter | Detail |
|---|---|
| Catalyst | Cu(OTf)₂ (10 mol %) + I₂ (20 mol %) |
| Solvent | Toluene |
| Temperature | 70°C |
| Reaction Time | 24 hours |
| Yield (Analogous Route) | 54–60% (gram-scale) |
This method, adapted from trisubstituted imidazole syntheses , likely proceeds via in situ generation of a reactive iodonium intermediate, facilitating selective N-alkylation.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the imidazole ring’s polarity. Limited solubility in water (estimated <1 mg/mL) .
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Stability: Susceptible to hydrolytic defluorination under strongly acidic or basic conditions. Storage at –20°C under inert atmosphere is recommended for long-term stability.
Reactivity Profile
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Nucleophilic Substitution: The fluorine atom in the ethyl chain may participate in SN2 reactions with nucleophiles (e.g., amines, thiols).
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Electrophilic Aromatic Substitution: The imidazole ring undergoes halogenation or nitration at the 4- or 5-positions, though fluorine’s electron-withdrawing effect may deactivate the ring .
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